Flavin adenine dinucleotide disodium salt hydrate

Description

Overview of Flavin Adenine (B156593) Dinucleotide as a Biological Cofactor

Flavin adenine dinucleotide is a crucial coenzyme derived from riboflavin (B1680620) (vitamin B2). longevitybox.co.uk It functions as a prosthetic group, often tightly bound to enzymes known as flavoproteins, to facilitate a wide range of oxidation-reduction (redox) reactions essential for life. accessscience.combyjus.com The core of FAD's reactivity lies in its isoalloxazine ring system, which can exist in three distinct redox states: the fully oxidized quinone (FAD), a one-electron reduced semiquinone radical (FADH•), and the fully reduced hydroquinone (B1673460) (FADH₂). wikipedia.orgnih.govuwec.edu This versatility allows FAD to participate in both one- and two-electron transfer processes. nih.gov

FAD plays an indispensable role in cellular respiration, particularly in the citric acid cycle and the electron transport chain. longevitybox.co.ukbritannica.com For instance, succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain utilizes a covalently bound FAD to oxidize succinate to fumarate, subsequently transferring electrons to the respiratory chain for ATP synthesis. wikipedia.orgcreative-proteomics.com Beyond energy metabolism, FAD-dependent enzymes are involved in fatty acid beta-oxidation, amino acid catabolism, nucleotide biosynthesis, DNA repair, and the synthesis of other cofactors. wikipedia.orglongevitybox.co.uk The cellular concentration of FAD is tightly regulated, with reported levels in various cultured mammalian cell lines ranging from 2.2 to 17.0 amol/cell. wikipedia.org

The biosynthesis of FAD begins with the phosphorylation of riboflavin to flavin mononucleotide (FMN) by riboflavin kinase, followed by the adenylation of FMN by FAD synthase. longevitybox.co.ukcreative-proteomics.com This synthesis occurs in the cytosol, mitochondria, and nucleus, highlighting the widespread demand for this essential cofactor throughout the cell. longevitybox.co.uknih.gov

Table 1: Key Properties of Flavin Adenine Dinucleotide

| Property | Description |

|---|---|

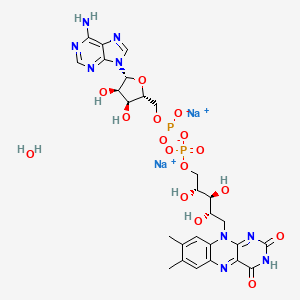

| Molecular Formula | C₂₇H₃₃N₉O₁₅P₂ uwec.edu |

| Structure | Composed of an adenine nucleotide (adenosine monophosphate) and a flavin mononucleotide linked by a pyrophosphate bond. longevitybox.co.uk |

| Active Site | The isoalloxazine ring, derived from riboflavin, is the site of redox activity. uwec.edu |

| Redox States | Can exist in oxidized (FAD), semiquinone (FADH•), and fully reduced (FADH₂) forms. wikipedia.org |

| Standard Reduction Potential | The standard reduction potential of free FAD/FADH₂ in aqueous solution is approximately -208 mV to -220 mV. nih.govlibretexts.org However, this can vary significantly when FAD is bound to an enzyme. libretexts.org |

Historical Context and Significance in Enzymology

The journey to understanding the role of FAD is deeply intertwined with the history of enzymology and the discovery of cofactors. In the 1930s, the concept of coenzymes was still emerging. Building on his work with nicotinamide (B372718), Otto Warburg, along with Walter Christian, discovered FAD in 1938. wikipedia.org They identified it as a cofactor for the enzyme D-amino acid oxidase. wikipedia.org This discovery was a landmark achievement, following Hugo Theorell's 1937 confirmation of flavin mononucleotide (FMN) as the "yellow enzyme's" prosthetic group, which provided the first direct evidence for enzyme cofactors. wikipedia.org

Warburg's pioneering research into flavins and nicotinamide laid the groundwork for subsequent generations of scientists. wikipedia.org Throughout the 1940s and 1950s, this foundational knowledge enabled researchers to uncover a vast landscape of redox biochemistry, ultimately connecting these individual reactions into the intricate metabolic pathways we understand today, such as the citric acid cycle and oxidative phosphorylation. wikipedia.org The discovery of FAD and other coenzymes was pivotal in shifting the understanding of enzymes from simple protein catalysts to complex holoenzymes requiring non-protein components for their function. byjus.com

Contemporary Academic Research Trajectories for Flavin Adenine Dinucleotide Disodium (B8443419) Salt Hydrate (B1144303)

Flavin adenine dinucleotide disodium salt hydrate is a stable and highly soluble form of FAD, making it a preferred choice for a wide array of laboratory applications. chemimpex.comchemimpex.com Current research continues to explore the multifaceted roles of FAD and its associated enzymes, with significant focus on several key areas.

Biochemical and Cellular Studies: Researchers extensively use FAD disodium salt hydrate to investigate fundamental biological processes. chemimpex.com It serves as a crucial component in studies of enzymatic activity, energy production, and metabolic regulation. chemimpex.com Its role in cellular respiration makes it a key reagent in experiments related to mitochondrial function and cellular energy metabolism. chemimpex.com For instance, it has been used as a component in extraction buffers for plant tissue analysis and to study its effects in animal models of stroke. cenmed.com

Drug Development and Disease Research: Given that approximately 60% of human flavoproteins are associated with diseases when mutated, FAD and its metabolic pathways are significant targets for pharmaceutical development. wikipedia.org Research is ongoing to develop therapies for metabolic disorders and mitochondrial diseases by targeting FAD-dependent enzymes. chemimpex.comchemimpex.com For example, in some genetic conditions like multiple acyl-CoA dehydrogenase deficiency, a decreased affinity for FAD can be partially overcome by excess riboflavin intake, highlighting the therapeutic potential of modulating FAD levels. wikipedia.org Furthermore, the discovery of bacterial FAD synthetases as novel antibacterial targets is an active area of investigation. science.gov

Biotechnology and Bioengineering: In the field of biotechnology, FAD disodium salt hydrate is used in the production of recombinant proteins to optimize conditions for enzyme activity. chemimpex.com This is particularly relevant for industrial applications such as the development of biofuels and bioplastics. chemimpex.com Moreover, FAD-dependent enzymes like glucose dehydrogenase are widely used in glucose biosensors, and research is focused on understanding and modifying their electrochemical properties for improved sensor performance. researchgate.net

Advanced Mechanistic Studies: Modern research also delves into the intricate mechanisms of FAD-dependent enzymes. For example, recent studies have explored the enzyme-mediated conversion of FAD to a modified cofactor, 8-formyl FAD, which results in enhanced catalytic properties in certain enzymes. science.govacs.org This type of research expands our understanding of the chemical versatility of flavins beyond their canonical roles. acs.org

Table 2: Examples of FAD-Dependent Enzymes and Their Functions

| Enzyme | Function | Metabolic Pathway |

|---|---|---|

| Succinate Dehydrogenase (Complex II) | Catalyzes the oxidation of succinate to fumarate. wikipedia.orgsigmaaldrich.com | Citric Acid Cycle / Electron Transport Chain |

| α-Ketoglutarate Dehydrogenase | A key component of the complex that catalyzes the oxidative decarboxylation of α-ketoglutarate. sigmaaldrich.comfishersci.ca | Citric Acid Cycle |

| Pyruvate (B1213749) Dehydrogenase Complex | FAD is a cofactor in the E3 component (dihydrolipoyl dehydrogenase) of this multi-enzyme complex. sigmaaldrich.comfishersci.ca | Link between Glycolysis and Citric Acid Cycle |

| Acyl-CoA Dehydrogenases | Catalyze the initial step in the beta-oxidation of fatty acids. nih.gov | Fatty Acid Metabolism |

| D-Amino Acid Oxidase | Catalyzes the oxidative deamination of D-amino acids. wikipedia.org | Amino Acid Metabolism |

| Xanthine Oxidase | Involved in the catabolism of purine (B94841) nucleotides. longevitybox.co.uk | Purine Metabolism |

| Cytochrome P450 Reductase | Transfers electrons from NADPH to cytochrome P450 enzymes, containing both FAD and FMN. wikipedia.org | Drug Metabolism and Steroidogenesis |

| Glutathione (B108866) Reductase | Catalyzes the reduction of glutathione disulfide to glutathione, crucial for antioxidant defense. droracle.ai | Oxidative Stress Response |

Properties

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N9O15P2.2Na.H2O/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;;1H2/q;2*+1;/p-2/t14-,15+,16+,19-,20+,21+,26+;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTPHHZYFMAGLX-UJXBNFGUSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N9Na2O16P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

847.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84366-81-4 | |

| Record name | Riboflavin 5'-(trihydrogen diphosphate), 5'→5'-ester with adenosine, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Catalysis and Mechanistic Biochemistry of Flavin Adenine Dinucleotide

Fundamental Coenzyme Function in Oxidoreduction Reactions

At its core, FAD functions as a crucial coenzyme in a multitude of oxidoreduction reactions essential for cellular metabolism. wikipedia.org Flavoenzymes, which utilize FAD or flavin mononucleotide (FMN) as prosthetic groups, are key players in major energy metabolism systems, including aerobic respiration. nih.gov FAD's primary role is to act as an electron carrier, accepting electrons and protons from a substrate and transferring them to an acceptor molecule. libretexts.org This ability is central to its function in processes like the citric acid cycle and fatty acid β-oxidation. accessscience.com For instance, FAD is a key component of the succinate (B1194679) dehydrogenase complex, α-ketoglutarate dehydrogenase, and the pyruvate (B1213749) dehydrogenase complex. wikipedia.org In these roles, FAD facilitates the transfer of electrons, ultimately contributing to the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency.

The redox activity of FAD stems from the isoalloxazine ring system of the flavin group. This ring system can exist in three different redox states: the fully oxidized quinone (FAD), a one-electron reduced semiquinone radical (FADH•), and the fully reduced hydroquinone (B1673460) (FADH₂). wikipedia.org This allows FAD to participate in both one- and two-electron transfer processes, a versatility that distinguishes it from other coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), which primarily engages in two-electron transfers. galaxy.ailibretexts.org

Detailed Redox Chemistry and Electron Transfer Mechanisms

The biochemical utility of FAD is rooted in its flexible redox chemistry, enabling it to mediate a wide range of electron transfer reactions. The isoalloxazine ring of FAD can accept and donate either one or two electrons, allowing it to interface with a diverse array of electron donors and acceptors. galaxy.ai

Table 1: Redox States of Flavin Adenine Dinucleotide (FAD)

| Redox State | Name | Number of Electrons Gained | Number of Protons Gained |

| FAD | Oxidized (Quinone) | 0 | 0 |

| FADH• | Semiquinone (Radical) | 1 | 1 |

| FADH₂ | Reduced (Hydroquinone) | 2 | 2 |

Many FAD-dependent enzymes catalyze dehydrogenation reactions through a hydride transfer mechanism. almerja.com In this process, a substrate molecule is oxidized by the direct transfer of a hydride ion (a proton and two electrons) to the FAD cofactor, converting FAD to FADH₂. libretexts.orggalaxy.ai This is a common mechanism in the oxidation of substrates such as fatty acyl-CoA esters and glucose. wikipedia.orgebi.ac.uk

The enzymatic environment plays a critical role in facilitating this transfer. For example, in ferredoxin-NADP⁺ reductase (FNR), an FAD-containing enzyme, the active site compresses the interaction between the nicotinamide ring of NADPH and the flavin ring of FAD, which promotes the hydride transfer. nih.gov Similarly, in acyl-CoA dehydrogenases, a conserved glutamate (B1630785) residue in the active site abstracts a proton from the substrate, which facilitates the subsequent transfer of a hydride to the N5 position of the flavin ring. nih.govresearchgate.net The protein environment can significantly lower the activation energy for hydride transfer by stabilizing the transition state and properly orienting the substrate and cofactor. nih.gov

A key feature that distinguishes flavins from nicotinamide coenzymes is their ability to participate in single-electron transfer reactions, which involves the formation of a stable flavin semiquinone radical intermediate (FADH•). galaxy.ailibretexts.org This capability is crucial for enzymes that must mediate electron transfer between a two-electron donor and a one-electron acceptor, or vice versa. almerja.com

The formation of the semiquinone can occur through either the reduction of FAD by one electron or the oxidation of FADH₂ by one electron. wikipedia.org This radical intermediate is stabilized by the delocalization of the unpaired electron over the isoalloxazine ring system. Many flavoenzymes operate via mechanisms that involve radical intermediates. wikipedia.org For instance, in cytochrome P450 reductase, electrons are transferred one at a time from FADH₂ to FMN and then to the heme of the P450 enzyme. wikipedia.orggalaxy.ai The debate between a direct hydride transfer and a radical mechanism persists for some enzymes, like acyl-CoA dehydrogenase, where a stepwise single-electron transfer process is a plausible alternative. libretexts.org

Flavin-based electron bifurcation is a more recently discovered mechanism of energy coupling in anaerobic microorganisms. nih.gov This process allows an enzyme to couple an energetically unfavorable (endergonic) redox reaction to a favorable (exergonic) one. In this mechanism, a flavin cofactor accepts a pair of electrons from a single donor and then "bifurcates" them, transferring them individually to two different acceptors with different redox potentials. nih.gov

One electron is transferred to a high-potential acceptor in an exergonic reaction, which releases enough energy to drive the transfer of the second electron to a low-potential acceptor in an endergonic reaction. acs.org This allows organisms to generate highly reducing electrons, such as those needed for the reduction of ferredoxins, which have very low redox potentials. nih.gov This mechanism is crucial for the energy metabolism of many strict anaerobes and represents a fundamental mode of energy conservation in biology that is distinct from substrate-level phosphorylation and chemiosmosis. acs.orgresearchgate.net

Specific Classes of Flavin-Dependent Enzymes and Their Catalytic Cycles

The versatility of FAD's redox chemistry is reflected in the wide variety of enzymes that utilize it as a cofactor. wikipedia.org These flavoenzymes are broadly classified based on the reactions they catalyze, with dehydrogenases and oxidases being two of the most prominent groups. nih.gov

Acyl-CoA Dehydrogenases (ACADs) are a family of FAD-dependent enzymes that are essential for the β-oxidation of fatty acids. wikipedia.org These enzymes catalyze the initial step in each cycle of fatty acid breakdown, which involves the formation of a double bond between the α and β carbons of the acyl-CoA substrate. uni-konstanz.de There are different ACADs with specificities for fatty acids of varying chain lengths (short, medium, long, and very-long-chain). nih.gov

The catalytic cycle of ACADs involves the following key steps:

An active site glutamate residue abstracts a proton from the α-carbon of the acyl-CoA substrate. nih.govwikipedia.org

This is followed by the transfer of a hydride from the β-carbon to the FAD cofactor, reducing it to FADH₂ and forming a trans-2-enoyl-CoA product. nih.govd-nb.info

The reduced FADH₂ then transfers its electrons to the electron-transferring flavoprotein (ETF), which in turn passes them into the mitochondrial electron transport chain for ATP production. d-nb.info

Table 2: Substrate Specificity of Acyl-CoA Dehydrogenases

| Enzyme | Abbreviation | Substrate Chain Length |

| Short-Chain Acyl-CoA Dehydrogenase | SCAD | C4-C6 |

| Medium-Chain Acyl-CoA Dehydrogenase | MCAD | C4-C12 |

| Long-Chain Acyl-CoA Dehydrogenase | LCAD | C8-C20 |

| Very Long-Chain Acyl-CoA Dehydrogenase | VLCAD | C12-C24 |

Glucose Oxidase (GOx) is another well-studied FAD-dependent enzyme that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide, using molecular oxygen as the electron acceptor. ebi.ac.uknih.gov The enzyme is a homodimer, with each subunit containing one non-covalently bound FAD molecule. ebi.ac.uk

The catalytic cycle of Glucose Oxidase can be described in two half-reactions:

Reductive Half-Reaction: β-D-glucose binds to the active site. A concerted reaction occurs where a histidine residue (His516) acts as a base, accepting a proton from the C1 hydroxyl group of glucose, while a hydride is transferred from the C1 position of glucose to the N5 of FAD. ebi.ac.ukresearchgate.net This reduces FAD to FADH₂ and produces D-glucono-δ-lactone. nih.gov

Oxidative Half-Reaction: The reduced FADH₂ is re-oxidized back to FAD by molecular oxygen. This process involves two single-electron transfer steps, forming a flavin semiquinone radical and a superoxide (B77818) anion radical as intermediates, ultimately producing hydrogen peroxide (H₂O₂). ebi.ac.ukpnas.org

Flavin Monooxygenases (FMOs) and Hydroxylases

Flavin-dependent monooxygenases (FMOs) are a ubiquitous class of enzymes that utilize a Flavin Adenine Dinucleotide (FAD) prosthetic group to catalyze the insertion of a single oxygen atom into a wide variety of substrates. nih.govnsf.gov This process, which requires an external reductant like NADPH and molecular oxygen, converts substrates into more soluble forms, facilitating their excretion. wikipedia.orgresearchgate.net The reactions catalyzed by FMOs are diverse and include hydroxylation, epoxidation, Baeyer-Villiger oxidation, and the oxidation of heteroatoms such as nitrogen and sulfur. nih.govsemanticscholar.org

The catalytic cycle of FMOs begins with the binding of NADPH to the enzyme, which then reduces the oxidized FAD prosthetic group to its reduced form, FADH2. wikipedia.org Molecular oxygen subsequently binds to the enzyme-NADP+-FADH2 complex and is reduced to form a key intermediate, 4a-hydroperoxyflavin (FADH-OOH). wikipedia.org This intermediate is the primary oxidizing agent in the reaction. nih.gov In the presence of a suitable substrate, a nucleophilic attack occurs on the distal oxygen atom of the FADH-OOH intermediate, leading to the oxygenation of the substrate and the formation of a 4a-hydroxyflavin. wikipedia.orglibretexts.org Finally, the elimination of a water molecule regenerates the oxidized FAD, completing the catalytic cycle. wikipedia.org A crucial feature of many FMOs is that the reaction of the reduced flavin with oxygen to form the potent C4a-hydroperoxyflavin intermediate occurs only when the substrate is present and ready for hydroxylation, a mechanism that prevents the wasteful uncoupling of the reaction and the production of hydrogen peroxide. nsf.govnih.gov

Reductases (e.g., Glutathione (B108866) Reductase, Thioredoxin Reductase)

Flavin adenine dinucleotide is a central cofactor in the function of several critical disulfide reductases, including Glutathione Reductase (GR) and Thioredoxin Reductase (TrxR). These enzymes are vital for maintaining the reducing environment of the cell and protecting against oxidative stress by catalyzing the reduction of disulfide bonds in their respective substrates. wikipedia.orgnih.gov

Glutathione Reductase (GR) catalyzes the NADPH-dependent reduction of glutathione disulfide (GSSG) to two molecules of the sulfhydryl form, glutathione (GSH). wikipedia.org The catalytic mechanism involves two half-reactions. wikipedia.orgfabad.org.tr In the reductive half-reaction, NADPH reduces the enzyme's FAD cofactor to FADH-. wikipedia.org This reduced flavin then transfers the reducing equivalents to a redox-active disulfide bond within the enzyme's active site (formed by Cys58 and Cys63), creating a stable charge-transfer complex. wikipedia.orgebi.ac.uk In the subsequent oxidative half-reaction, the resulting dithiol on the enzyme reacts with GSSG, reducing it to two molecules of GSH and regenerating the enzyme's internal disulfide bond for the next catalytic cycle. fabad.org.tr

Thioredoxin Reductase (TrxR) , along with the recently discovered Thioredoxin Glutathione Reductase (TGR), also functions as a pyridine (B92270) nucleotide disulfide oxidoreductase. nih.gov Similar to GR, these enzymes contain an FAD binding site and an NADPH-binding pocket. nih.gov The reducing equivalents are transferred from NADPH to FAD, and then to an adjacent, redox-active cysteine pair. nih.gov These reduced cysteines then transfer the electrons to the substrate. TGR is a multidomain flavoprotein that plays a principal role in redox homeostasis and is notable for potentially connecting the thioredoxin and glutathione antioxidant pathways. nih.govnih.gov

| Enzyme Feature | Glutathione Reductase (GR) | Thioredoxin Glutathione Reductase (TGR) |

| Primary Function | Reduces glutathione disulfide (GSSG) to glutathione (GSH). wikipedia.org | Maintains redox balance for both thioredoxin and glutathione pathways. nih.gov |

| Cofactors | FAD, NADPH. wikipedia.org | FAD, NADPH. nih.gov |

| Electron Transfer Pathway | NADPH → FAD → Active Site Disulfide → GSSG. wikipedia.org | NADPH → FAD → N-terminal Cysteines → C-terminal Redox Pair → Substrate. nih.gov |

| Active Site Residues | Redox-active disulfide (Cys58-Cys63), His467. wikipedia.orgebi.ac.uk | N-terminal Cys-Val-Asn-Val-Gly-Cys pair, C-terminal Gly-Cys-Sec-Gly pair. nih.gov |

Lyases (e.g., Hydroxynitrile Lyases)

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the cleavage of cyanohydrins into a corresponding aldehyde or ketone and hydrogen cyanide. acs.orgwikipedia.org This reaction is a key step in cyanogenesis, a defense mechanism used by many plants against herbivores. acs.orgnih.gov While HNLs from different species can be structurally unrelated, some, like the HNL from almond (Prunus amygdalus, PaHNL), are FAD-dependent flavoproteins. acs.orgwikipedia.org

Sulfhydryl Oxidases and Disulfide Bond Formation

A prominent example is the Quiescin-sulfhydryl oxidase (QSOX) family of enzymes. nih.govnih.gov These enzymes can directly introduce disulfide bonds into reduced and unfolded proteins. nih.gov The catalytic mechanism involves a disulfide bond within the enzyme's active site that is in close redox contact with the FAD prosthetic group. acs.org Reducing equivalents from the substrate thiols are funneled through this catalytic disulfide to the FAD. acs.org Another important family of FAD-linked sulfhydryl oxidases is the Erv family (essential for respiration and vegetative growth), such as Erv2p in yeast, which provides oxidizing potential for disulfide bond formation in the endoplasmic reticulum. nih.gov These enzymes play a crucial role in the correct oxidative folding of secreted and cell-surface proteins. nih.govnih.gov

Characterization of Flavin Adenine Dinucleotide Intermediates in Catalysis

The versatility of FAD in biological redox reactions stems from its ability to exist in multiple oxidation states and to form reactive intermediates. The specific protein environment tunes the properties of the flavin ring system to stabilize these intermediates, which are central to the catalytic mechanisms of flavoenzymes.

Flavin Semiquinone States (Neutral and Anionic)

The isoalloxazine ring of flavin can participate in both one- and two-electron transfer processes, allowing it to exist in three distinct redox states: the fully oxidized quinone, the one-electron reduced semiquinone, and the two-electron reduced hydroquinone. thieme-connect.comgrinnell.edu The flavin semiquinone (SQ) is a radical species that is a crucial intermediate in many flavoenzyme-catalyzed reactions. grinnell.edu

The semiquinone state can exist as either a neutral radical (FADH•) or an anionic radical (FAD•-), depending on the protonation state of the N(5) atom. The specific enzyme environment determines which form is stabilized. For instance, in bifurcating electron transfer flavoproteins (Bf ETFs), the anionic semiquinone (ASQ) state of the electron-transferring flavin is strongly stabilized. nih.gov This stabilization is essential for the enzyme's function, as it allows the flavin to mediate single-electron transfer, a critical step in the energy-conserving process of electron bifurcation. nih.govnsf.gov The ability to form a stable semiquinone intermediate allows flavins to act as a bridge between two-electron donors (like NADH) and one-electron acceptors (like iron-sulfur clusters or cytochromes). grinnell.edunih.gov

| Flavin Redox State | Description | Number of Electrons Transferred |

| Oxidized (Quinone) | The fully oxidized, stable form of the flavin cofactor. | 0 |

| Semiquinone (Radical) | The one-electron reduced form, can be neutral (FADH•) or anionic (FAD•-). grinnell.edu | 1 |

| Reduced (Hydroquinone) | The fully reduced, two-electron form (FADH2). grinnell.edu | 2 |

Flavin-C(4a)-Hydroperoxide Formation and Reactivity

The flavin-C(4a)-hydroperoxide (often written as Fl4a-OOH) is a key reactive intermediate in the catalytic cycle of flavin-dependent monooxygenases and some oxidases. nih.govnih.govcore.ac.uk This species is formed by the reaction of the two-electron reduced flavin (hydroquinone, FADH2) with molecular oxygen. core.ac.ukacs.org The reaction is thought to proceed via an initial single-electron transfer to form a caged radical pair of flavin semiquinone and superoxide, which then collapses to form the covalent C(4a)-hydroperoxyflavin adduct. nih.govcore.ac.uk

Once formed, the C(4a)-hydroperoxyflavin is a potent oxidizing species, effectively serving as an activated form of oxygen. nih.govlibretexts.org The reactivity of this intermediate is precisely controlled by the enzyme's active site. nsf.gov In monooxygenases, the distal oxygen of the hydroperoxide is electrophilic and is transferred to the substrate in reactions such as hydroxylation or epoxidation. nih.govlibretexts.org In the absence of a substrate, or in the catalytic cycle of flavoprotein oxidases, the C(4a)-hydroperoxyflavin intermediate can eliminate hydrogen peroxide, regenerating the oxidized flavin. nih.gov The stabilization of the C(4a)-hydroperoxyflavin within the active site is critical for preventing its premature breakdown and ensuring efficient oxygenation of the intended substrate. nih.govsemanticscholar.org

Other Transient Reactive Species

Beyond the canonical C4a-peroxyflavin intermediates, the catalytic cycle of flavin adenine dinucleotide (FAD) involves a diverse array of other transient reactive species. These short-lived intermediates are crucial for the broad catalytic versatility of flavoenzymes, enabling a range of chemical transformations from oxygenation to redox-neutral rearrangements. The unique electronic structure of the isoalloxazine ring allows for the formation of various adducts and radical species that are finely tuned by the specific protein environment.

Flavin-N5-oxide:

A significant, more recently discovered transient species is the flavin-N5-oxide. This superoxidized form of the flavin cofactor is not involved in the typical C4a-oxygenation pathway but serves as a potent oxygenating species in its own right. nih.govwikipedia.org Enzymes such as EncM, which catalyzes a dual oxidation of a poly-β-ketone substrate, utilize a flavin-N5-oxide intermediate. researchgate.net In this and other enzymes like RutA and DszA, the reduced flavin reacts with molecular oxygen, leading to the formation of the N5-oxide, which then directly participates in the oxygenation of the substrate. nih.govresearchgate.net The mechanism is distinct from C4a-peroxyflavin chemistry and expands the repertoire of flavin-dependent oxygenation reactions. researchgate.net

Flavin-N5 Adducts:

The N5 atom of the reduced flavin can act as a nucleophile, forming transient covalent adducts with various substrates. researchgate.net This mode of catalysis is evident in enzymes like UDP-galactopyranose mutase (UGM), which catalyzes a redox-neutral ring contraction. In UGM, the N5 of the reduced FAD attacks the C1 of UDP-galactopyranose, forming a transient FAD-galactose covalent intermediate. nih.gov Similarly, N5-iminoproline adducts have been observed, where the N5 position of the reduced FAD engages in a nucleophilic attack on an iminoproline electrophile. researchgate.net These N5-adducts represent a departure from the purely redox roles of flavins, showcasing their ability to facilitate isomerization and other non-redox transformations through covalent catalysis.

Neutral and Anionic Flavin Semiquinones:

Flavin semiquinones are radical species formed by a one-electron reduction of the oxidized flavin or a one-electron oxidation of the reduced flavin. wikipedia.org They can exist in either a neutral (FADH•) or anionic (FAD•⁻) state, depending on the protonation of the N5 atom. nih.gov These semiquinones are critical intermediates in single-electron transfer reactions. nih.gov While often short-lived, the specific protein environment can stabilize one form over the other, thereby controlling the subsequent reaction pathway. nih.govnih.gov For instance, in NADPH-cytochrome P450 reductase, short-lived neutral semiquinones have been identified as key transient intermediates in the electron transfer chain. nih.govnih.gov The anionic flavin radical, with electron spin density localized at the N5 position, is a key intermediate in the light-dependent activation of cryptochromes and photolyases. nih.govresearchgate.net

Quinone-Methide Tautomer and C8-Hydroperoxide Anion:

In certain enzymatic transformations of the flavin cofactor itself, unique transient species are formed. A notable example is the autocatalytic conversion of FAD to 8-formyl-FAD in formate (B1220265) oxidase. This process involves the deprotonation of the C8-methyl group to form a quinone-methide tautomeric intermediate. nih.gov This highly reactive intermediate is then attacked by molecular oxygen, leading to the formation of a C8-methyl hydroperoxide anion. nih.govresearchgate.net Subsequent protonation and dissociation yield the final 8-formyl-FAD product. researchgate.net These transient species are specific to this modification pathway and highlight the reactivity of the flavin ring beyond the N5/C4a locus.

The following table summarizes the key characteristics of these other transient reactive species of FAD.

| Transient Species | Formation Mechanism | Key Characteristics | Enzymatic Context (Examples) |

| Flavin-N5-oxide | Reaction of reduced flavin with O₂, bypassing the C4a-peroxide. nih.gov | Superoxidized flavin; acts as an oxygenating species. nih.govresearchgate.net | EncM (1,3-diketone oxidation), DszA (sulfone monooxygenase), RutA (amide monooxygenase). nih.gov |

| Flavin-N5 Adducts | Nucleophilic attack of the reduced flavin N5 on an electrophilic substrate. researchgate.netnih.gov | Covalent intermediate; facilitates non-redox reactions like isomerization. nih.gov | UDP-galactopyranose mutase (UGM), enzymes forming iminoproline adducts. researchgate.netnih.gov |

| Neutral Semiquinone (FADH•) | One-electron reduction of FADox or one-electron oxidation of FADH₂ with protonation at N5. wikipedia.org | Radical species; involved in single-electron transfer; can be short-lived or stabilized by the protein. nih.gov | NADPH-cytochrome P450 reductase, Chorismate synthase. wikipedia.orgnih.gov |

| Anionic Semiquinone (FAD•⁻) | One-electron reduction of FADox without protonation at N5. nih.gov | Radical anion; key in photoinduced electron transfer. nih.gov | Cryptochromes, Photolyases, Glucose Oxidase. wikipedia.orgnih.gov |

| Quinone-Methide Tautomer | Deprotonation of the C8-methyl group of the flavin ring. nih.gov | Highly reactive intermediate in the modification of the FAD cofactor itself. nih.gov | Formate Oxidase (in the conversion of FAD to 8-formyl-FAD). nih.gov |

| C8-Methyl Hydroperoxide Anion | Attack of O₂ on the quinone-methide tautomer. nih.govresearchgate.net | Anionic peroxide intermediate leading to the formation of an 8-formyl group. researchgate.net | Formate Oxidase (in the conversion of FAD to 8-formyl-FAD). nih.gov |

Molecular Recognition and Structural Biology of Flavin Adenine Dinucleotide Binding

FAD-Protein Interactions and Conserved Binding Motifs

The binding of FAD to proteins is a highly specific process mediated by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. While there is no single universal "pharmacophore" for FAD binding, several conserved sequence and structural motifs have been identified across different families of FAD-containing proteins. nih.gov These motifs play a critical role in recognizing and anchoring the FAD molecule.

One of the most well-characterized FAD-binding motifs is the Rossmann fold , a structural motif found in many nucleotide-binding proteins. nih.gov This fold typically consists of a six-stranded parallel β-sheet flanked by α-helices. A common sequence motif associated with the Rossmann fold in FAD-binding proteins is the GxGxxG/A motif, which is crucial for binding the pyrophosphate moiety of FAD. nih.govresearchgate.net For instance, in D-amino acid oxidase, the strictly conserved GxGxxG motif is critical for the binding of the pyrophosphate moiety, with the absence of side chains on the glycine (B1666218) residues allowing for close contact with the FAD molecule. researchgate.net

A comprehensive analysis of FAD-containing proteins has revealed that the pyrophosphate-binding motif is the most strongly conserved sequence element across all FAD-binding families. nih.govnih.gov This suggests that the recognition and binding of the pyrophosphate group is a primary determinant in the molecular recognition of FAD. nih.govnih.gov For example, in the ferredoxin reductase (FR) family, a helix is essential for binding the pyrophosphate groups of FAD. nih.gov

Beyond the Rossmann fold, other conserved motifs and structural families have been identified. For instance, the ferredoxin reductase (FR)-type FAD-binding domain is characterized by a cylindrical β-domain with a flattened six-stranded antiparallel β-barrel. ebi.ac.uk The p-cresol (B1678582) methylhydroxylase (PCMH) family and the pyruvate (B1213749) oxidase (PO) family also exhibit distinct FAD-binding folds with their own sets of conserved sequence motifs. nih.govnih.gov These findings underscore the diverse evolutionary solutions that have arisen to accommodate FAD binding.

Table 1: Examples of Conserved FAD-Binding Motifs and Their Functions

| Motif/Fold | Typical Sequence | Interacting FAD Moiety | Function | Protein Family Examples |

|---|---|---|---|---|

| Rossmann Fold | GxGxxG/A | Pyrophosphate, Adenosine (B11128) Ribose | Anchoring the pyrophosphate backbone | Adrenodoxin Reductase, D-amino acid oxidase |

| Pyrophosphate-Binding Loop | Varies, often rich in Glycine | Pyrophosphate | Primary molecular recognition, tight binding | Glutathione (B108866) Reductase, Pyruvate Oxidase |

| Ferredoxin Reductase (FR)-type Fold | - | Isoalloxazine, Ribityl, Pyrophosphate | Encapsulating the FAD cofactor | Ferredoxin:NADP+ Reductase |

| PCMH-type Fold | - | FAD | Diverse redox reactions | p-Cresol Methylhydroxylase |

Contributions of Flavin Adenine (B156593) Dinucleotide Moiety Components (Isoalloxazine, Ribityl Chain, Pyrophosphate, Adenosine) to Enzyme Anchoring and Specificity

The FAD molecule is composed of four distinct chemical moieties: the isoalloxazine ring, the ribityl chain, the pyrophosphate bridge, and the adenosine group. Each of these components plays a specific and crucial role in the anchoring of FAD to its host enzyme and in determining the enzyme's specificity. researchgate.net

The isoalloxazine ring is the redox-active center of FAD, responsible for its catalytic function in electron transfer reactions. nih.govwikipedia.org While its primary role is catalytic, it also contributes to binding through interactions with the protein. In many enzymes, the isoalloxazine ring is buried deep within the protein structure, shielded from the solvent. nih.gov The planarity of the ring can be distorted upon binding, with a bending of up to 30° observed in some crystal structures, although molecular dynamics studies suggest it is nearly planar in the oxidized form. taylorandfrancis.com The isoalloxazine ring is essential for the proper folding of some proteins, acting as a nucleating center for the formation of the active conformation. nih.gov

As previously mentioned, the pyrophosphate moiety is a key player in the molecular recognition of FAD. nih.govnih.gov Its negative charge allows for strong electrostatic interactions with positively charged residues, such as arginine and lysine, within the binding pocket. nih.gov The pyrophosphate group often interacts with the most conserved sequence motifs, highlighting its fundamental role in anchoring the dinucleotide. nih.govnih.gov

The adenosine moiety, consisting of an adenine ring and a ribose sugar, also plays a significant role in binding and specificity. nih.gov In many FAD-binding proteins, the adenine part of the molecule binds to a Rossmann fold. taylorandfrancis.com The adenosine monophosphate (AMP) portion of FAD contributes to anchoring the flavin to the enzyme and can influence the partitioning of reaction intermediates. nih.gov The hydroxyl groups of the adenosine ribose can form hydrogen bonds with the protein, further stabilizing the complex. nih.gov For example, in some FAD-binding families, a conserved negatively charged residue (glutamate or aspartate) hydrogen bonds to the 2'-hydroxyl of the adenosine ribose. nih.gov

Table 2: Contribution of FAD Moieties to Enzyme Interaction

| FAD Moiety | Primary Function in Binding | Type of Interactions |

|---|---|---|

| Isoalloxazine Ring | Catalysis, contributes to binding and protein folding | Van der Waals contacts, Hydrogen bonds |

| Ribityl Chain | Anchoring the flavin moiety | Multiple hydrogen bonds |

| Pyrophosphate Group | Primary molecular recognition and anchoring | Electrostatic interactions, Hydrogen bonds |

| Adenosine Moiety | Anchoring and specificity | Hydrogen bonds, Hydrophobic interactions |

Conformational Dynamics of Protein-Bound Flavin Adenine Dinucleotide

The binding of FAD to a protein is not a static event but rather a dynamic process that can involve significant conformational changes in both the cofactor and the enzyme. acs.org FAD itself is a flexible molecule that can adopt different conformations in solution and within the protein environment. acs.org

In its free form, FAD can exist in an equilibrium between an "open" or elongated conformation and a "closed" or bent conformation where the isoalloxazine and adenine rings are in close proximity. nih.gov Upon binding to an enzyme, FAD is often constrained to a specific conformation that is optimal for catalysis. nih.gov The protein environment can selectively bind and stabilize one conformation over the other. For instance, in the glutathione reductase (GR) family, FAD typically adopts an elongated conformation, whereas in the ferredoxin reductase (FR) family, it assumes a bent conformation. nih.gov

The conformational state of FAD within the enzyme can be influenced by the binding of substrates or other regulatory molecules. oup.com These conformational changes are often crucial for the catalytic cycle of the enzyme. Flavin reduction can lead to conformational changes in the protein, which in turn can trigger downstream signaling events. frontiersin.org

Molecular dynamics simulations have provided valuable insights into the conformational flexibility of FAD. acs.org These studies have shown that the riboflavin (B1680620) moiety is generally more flexible than the adenosine monophosphate group. acs.org The pyrophosphate group, while crucial for binding, also exhibits a high degree of organized fluctuation. acs.org The protein environment effectively shifts the conformational distribution of FAD from its unbound state, highlighting the role of the enzyme in sculpting the conformational landscape of the cofactor for optimal function. acs.org

Biosynthesis, Metabolism, and Regulation of Flavin Adenine Dinucleotide

Enzymatic Pathways of FAD Biosynthesis

Flavin adenine (B156593) dinucleotide (FAD) is a crucial redox cofactor synthesized from its precursor, riboflavin (B1680620) (vitamin B2). nih.gov The biosynthesis of FAD is a two-step enzymatic process that is essential for a wide range of metabolic reactions. This pathway involves the sequential activities of two key enzymes: riboflavin kinase and FMN:adenylyltransferase (also known as FAD synthetase). wikipedia.org In most eukaryotes, including mammals, these two enzymatic activities are carried out by two distinct, monofunctional enzymes. nih.govwikipedia.org In contrast, most prokaryotes utilize a single bifunctional protein that performs both catalytic steps. wikipedia.orgwikipedia.org

Riboflavin + ATP → Flavin mononucleotide (FMN) + ADP (catalyzed by Riboflavin Kinase)

FMN + ATP → Flavin adenine dinucleotide (FAD) + PPi (catalyzed by FMN:Adenylyltransferase)

Riboflavin Kinase Activity

The initial and often rate-limiting step in FAD biosynthesis is the phosphorylation of riboflavin to form flavin mononucleotide (FMN). creative-proteomics.com This reaction is catalyzed by the enzyme riboflavin kinase (EC 2.7.1.26), also known as flavokinase. wikipedia.orgwikipedia.org Riboflavin kinase transfers a phosphate (B84403) group from a donor molecule, typically ATP, to the terminal hydroxyl group of the ribityl side chain of riboflavin. wikipedia.orgcreative-proteomics.com This process yields FMN and ADP. wikipedia.org While ATP is the most common phosphate donor, some archaeal riboflavin kinases can utilize CTP. wikipedia.org The activity of riboflavin kinase is crucial as it converts the biologically inert riboflavin into the catalytically active cofactor, FMN. wikipedia.org The enzyme requires divalent cations like magnesium or zinc for its activity. reactome.org Inhibition of riboflavin kinase can disrupt the entire FAD biosynthesis pathway, leading to impaired cellular metabolism and energy production. scbt.com The regulation of riboflavin kinase activity is a key aspect of maintaining flavin homeostasis, with some studies indicating that the enzyme can be inhibited by its products, FMN and FAD, through competitive inhibition. scbt.comnih.gov

FMN:Adenylyltransferase (FAD Synthetase) Activity

The second and final step in FAD biosynthesis is the adenylylation of FMN to form FAD. This reaction is catalyzed by the enzyme FMN:adenylyltransferase, more commonly known as FAD synthetase (FADS) (EC 2.7.7.2). nih.govwikipedia.org FAD synthetase facilitates the transfer of an adenylyl group from ATP to FMN, resulting in the formation of FAD and pyrophosphate (PPi). creative-proteomics.com In some organisms, such as Corynebacterium ammoniagenes, this enzyme can also catalyze the reverse reaction, known as FAD pyrophosphorylase activity, which converts FAD and pyrophosphate back to FMN and ATP. mdpi.com The catalytic efficiency of FAD synthetase can be influenced by the concentrations of its substrates, FMN and ATP. researchgate.net In humans, the release of the newly synthesized FAD from the enzyme to the client apoflavoprotein is considered the rate-limiting step in the catalytic cycle. researchgate.net

Cellular Localization and Isoforms of FAD Biosynthetic Enzymes

The enzymes responsible for FAD biosynthesis, riboflavin kinase and FAD synthetase, exhibit distinct subcellular localizations and exist in different isoforms, which is critical for maintaining compartmentalized pools of flavin cofactors. wikipedia.orgmdpi.com For many years, it was believed that FAD biosynthesis in eukaryotes occurred exclusively in the cytosol. nih.gov However, subsequent research has demonstrated that these enzymes are also present in other cellular compartments, including mitochondria and the nucleus. nih.govlongevitybox.co.uk

In mammals, riboflavin kinase is primarily a cytosolic enzyme. reactome.org FAD synthetase, on the other hand, has a more complex distribution. In humans, the gene FLAD1 codes for different isoforms of FAD synthetase. mdpi.com Two main isoforms have been described: hFADS1, which is localized in the mitochondria, and hFADS2, which is found in the cytosol. researchgate.netnih.gov The mitochondrial targeting of hFADS1 is directed by a specific amino acid sequence at its N-terminus. nih.gov The presence of FAD synthetase in both the cytosol and mitochondria suggests that FAD is synthesized in both compartments and can be potentially transported to where it is needed. wikipedia.org Furthermore, studies have also provided evidence for the existence of FAD synthase in the nucleus of rat cells, indicating a local FAD pool that is important for the function of nuclear flavoproteins involved in processes like chromatin remodeling. nih.gov

In plants, the subcellular localization of FAD biosynthetic enzymes also appears to be complex. While some studies have suggested a cytosolic localization for a bifunctional riboflavin kinase-FMN hydrolase in Arabidopsis, other research on tobacco has shown that intact mitochondria can take up riboflavin and synthesize FAD, indicating the presence of both riboflavin kinase and FAD synthetase within the mitochondria. nih.govuniba.it

| Enzyme | Common Cellular Localization | Isoforms in Humans |

| Riboflavin Kinase | Cytosol reactome.org | - |

| FAD Synthetase | Cytosol, Mitochondria, Nucleus nih.gov | hFADS1 (Mitochondria), hFADS2 (Cytosol) nih.gov |

Mechanisms of Flavin Adenine Dinucleotide Homeostasis and Regulation

The cellular levels of FAD are tightly regulated to meet the metabolic demands of the cell while preventing the accumulation of excess flavins. This regulation, known as FAD homeostasis, is achieved through a combination of feedback mechanisms that control the activity of the biosynthetic enzymes and the degradation of flavin cofactors. longevitybox.co.uk

One of the primary mechanisms for regulating FAD biosynthesis is feedback inhibition of the enzymes involved. The activities of both riboflavin kinase and FAD synthetase can be modulated by the cellular concentrations of FAD. longevitybox.co.uk When FAD levels are high, these enzymes are inhibited, thus reducing the rate of FAD synthesis. longevitybox.co.uk Conversely, when FAD levels are low, the enzymes are more active to replenish the FAD pool. In some bacteria, the regulation of riboflavin biosynthesis is controlled by the levels of flavin nucleotides (FMN or FAD), not riboflavin itself, suggesting that these molecules act as effector molecules in the regulatory system. asm.org

In addition to the regulation of synthesis, the degradation of FAD also plays a role in maintaining homeostasis. Enzymes such as FAD pyrophosphatase (EC 3.6.1.18) can hydrolyze FAD back to FMN. nih.gov The activity of these degradative enzymes can also be regulated. For instance, in Saccharomyces cerevisiae mitochondria, FAD pyrophosphatase activity is inhibited by both NAD+ and NADH, suggesting a link between the NAD redox state and FAD homeostasis. nih.gov This interplay between synthesis and degradation ensures a dynamic pool of FAD that can be adjusted to the cell's metabolic state. nih.gov

Flavinylation: Mechanisms of Covalent Flavin Adenine Dinucleotide Attachment to Proteins

While many flavoproteins bind FAD non-covalently, a significant number of enzymes have the flavin cofactor covalently attached to an amino acid side chain of the protein. nih.govnih.gov This process, known as flavinylation, is a post-translational modification that can have profound effects on the properties of the enzyme. nih.gov Covalent attachment of FAD can stabilize the protein structure, modulate the redox potential of the flavin, and facilitate catalysis. nih.govresearchgate.net

The formation of the covalent bond between FAD and the protein is generally an autocatalytic process, meaning it does not require an external enzyme for catalysis. nih.govspringernature.com The evidence for this self-catalytic mechanism comes from studies on various flavoenzymes, including monoamine oxidases. nih.gov In some cases, the flavinylation process may be facilitated by assembly factors that help to stabilize a protein conformation conducive to the covalent bond formation. vanderbilt.edu

Several types of covalent linkages between FAD and protein have been identified, involving different amino acid residues. The most common linkages include:

8α-N(3)-histidyl-FAD

8α-N(1)-histidyl-FAD

8α-S-cysteinyl-FAD

8α-O-tyrosyl-FAD

6-S-cysteinyl-FAD researchgate.net

Advanced Analytical and Spectroscopic Methodologies for Investigating Flavin Adenine Dinucleotide

Fluorescence Spectroscopy in FAD-Dependent Enzyme Studies

Fluorescence spectroscopy is a powerful tool for studying FAD-dependent enzymes, primarily because the flavin moiety is intrinsically fluorescent. The sensitivity of FAD's fluorescence to its local environment allows for the detailed probing of enzyme structure and function.

The fluorescence of FAD can be significantly quenched through various mechanisms, providing valuable information about its immediate surroundings within an enzyme's active site. In aqueous solution, FAD exists in a dynamic equilibrium between a fluorescent "open" conformation and a non-fluorescent "stacked" conformation where the adenine (B156593) and isoalloxazine rings are in close proximity. nih.gov The primary mechanism for this intrinsic quenching in the stacked form is believed to be photoinduced electron transfer from the adenine to the isoalloxazine ring. researchgate.netresearchgate.net

Within a flavoprotein, the microenvironment exerts significant control over FAD's fluorescence. The protein structure can restrict the conformational flexibility of FAD, influencing the equilibrium between open and stacked forms. Furthermore, specific amino acid residues in the vicinity of the flavin can act as potent quenchers. For instance, aromatic residues like tyrosine and tryptophan can quench FAD fluorescence through electron transfer. nih.gov Studies on Escherichia coli glutathione (B108866) reductase identified Tyrosine-177 as a key quenching residue, with a fluorescence lifetime of 7 picoseconds attributed to this interaction. nih.gov The degree of quenching can thus serve as a sensitive probe for the composition and polarity of the FAD binding site. nih.gov

Table 1: Factors Influencing FAD Fluorescence Quenching

| Quenching Factor | Mechanism | Impact on FAD Fluorescence |

|---|---|---|

| Intramolecular Stacking | Photoinduced electron transfer from adenine to isoalloxazine. researchgate.netresearchgate.net | Significant quenching in the "closed" or "stacked" conformation. nih.gov |

| Protein Microenvironment | Steric hindrance, polarity, and electrostatic interactions. nsf.gov | Modulates the equilibrium between fluorescent and non-fluorescent states. |

| Amino Acid Residues | Electron transfer from residues like Tyrosine and Tryptophan. nih.gov | Dynamic or static quenching depending on the residue and its proximity. nih.gov |

| pH | Alters the protonation state of the isoalloxazine ring and surrounding residues. researchgate.net | Can lead to changes in fluorescence quantum yield and lifetime. |

Time-resolved fluorescence spectroscopy provides deeper insights into the dynamic nature of FAD within enzymes. FAD's fluorescence decay is often complex and multi-exponential, reflecting the existence of multiple conformational states. researchgate.net In solution, distinct fluorescence lifetimes have been associated with different conformations: a very short lifetime of around 10 picoseconds for the stacked conformation, a component of approximately 270 picoseconds for a "closed" form, and longer lifetimes of about 2.5 to 4.6 nanoseconds for "partially open" and fully "open" conformations, respectively. researchgate.netnih.gov

When bound to an enzyme, the fluorescence lifetimes of FAD are altered, reflecting the specific protein environment and its influence on conformational dynamics. nih.gov These techniques can monitor changes in conformation upon substrate binding or during the catalytic cycle. nih.govucl.ac.uk For example, time-resolved polarized fluorescence studies on glutathione reductase revealed that fluorescence depolarization arises from a transient charge-transfer interaction with a nearby tyrosine residue, rather than from the internal mobility of the flavin itself. nih.gov Such studies are crucial for understanding the intricate interplay between FAD's conformational flexibility and its functional role in catalysis.

Table 2: Representative Fluorescence Lifetimes of FAD Conformations

| FAD Conformation | Reported Fluorescence Lifetime | Technique |

|---|---|---|

| Stacked | ~7-10 ps researchgate.netnih.gov | Time-Resolved Fluorescence researchgate.net |

| Closed | ~270 ps nih.gov | Time-Resolved Fluorescence nih.gov |

| Partially Open | ~2.5 ns nih.gov | Time-Resolved Fluorescence nih.gov |

| Open | ~2.7-4.7 ns researchgate.net | Time-Resolved Fluorescence researchgate.net |

| Bound to Glutathione Reductase (quenched by Tyr177) | ~7 ps nih.gov | Time-Resolved Polarized Fluorescence nih.gov |

Resonance Raman Spectroscopy for Structural and Electronic Characterization of Flavin Intermediates

Resonance Raman (RR) spectroscopy is a powerful vibrational technique for selectively probing the structure of the FAD cofactor within a complex protein matrix. By tuning the laser excitation wavelength to coincide with an electronic absorption band of the flavin's isoalloxazine ring, the Raman signals of the flavin's vibrational modes are selectively enhanced by several orders of magnitude. mdpi.com This selectivity allows for the detailed study of the flavin's structure and its interactions without overwhelming interference from the protein. nih.gov

RR spectroscopy is particularly sensitive to the hydrogen-bonding interactions between the flavin and the protein, as these interactions influence the vibrational frequencies of specific bonds in the isoalloxazine ring. acs.org For example, changes in the 1250 cm⁻¹ region can indicate alterations in hydrogen bonding at the N-3 position of the flavin. nih.gov Furthermore, RR spectroscopy can be used to characterize the electronic structure of different flavin redox states (oxidized, semiquinone, and reduced) and transient intermediates formed during catalysis. jst.go.jpacs.org The frequencies of certain vibrational modes, such as the C(4a)=C(10a) stretching mode in reduced flavins, can serve as indicators of the flavin's reactivity with molecular oxygen. jst.go.jp

Isotopic Labeling Approaches in Mechanistic Elucidation (e.g., 13C, 15N, 18O)

The combination of isotopic labeling with spectroscopic techniques provides a powerful approach for elucidating the reaction mechanisms of FAD-dependent enzymes. wikipedia.org By replacing specific atoms in the FAD molecule (or substrate) with heavier isotopes such as ¹³C, ¹⁵N, or ¹⁸O, researchers can pinpoint the location of bond cleavage and formation during catalysis. researchgate.net

These isotopic substitutions cause predictable shifts in the vibrational frequencies observed in infrared (IR) and Raman spectroscopy, allowing for the unambiguous assignment of specific vibrational modes to particular bonds within the flavin ring. jst.go.jpresearchgate.netnih.gov For instance, labeling the C(4)=O group of FAD with ¹⁸O confirmed its contribution to a specific band in the Raman spectrum, helping to distinguish it from other vibrational modes. jst.go.jp Similarly, ¹³C and ¹⁵N labeling has been instrumental in NMR studies to probe the hydrogen-bonding pattern and π-electron distribution of FMN bound to flavocytochrome b2. researchgate.netresearchgate.net These site-specific labels serve as invaluable tools for tracking the flow of electrons and atoms through complex enzymatic reaction pathways. nih.govnih.gov

Computational Modeling and Quantum Mechanical Studies of FAD Interactions and Reaction Mechanisms

Computational modeling and quantum mechanical (QM) studies have become indispensable tools for complementing experimental investigations of FAD-dependent enzymes. nih.govdrugtargetreview.com These methods provide atomistic-level insights into the interactions between FAD and the protein, as well as the energetics and dynamics of the catalytic reaction. nih.gov

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly well-suited for studying enzyme reactions. nsf.govnih.gov In this approach, the chemically active region, including the FAD cofactor and key active site residues, is treated with a high level of QM theory, while the remainder of the protein and solvent is described using a more computationally efficient molecular mechanics (MM) force field. nsf.gov This allows for the accurate modeling of electronic rearrangements, bond breaking/formation, and charge transfer processes that occur during catalysis. nih.govosti.gov Computational studies have been used to investigate the mechanism of FAD reduction, the nature of catalytic intermediates, and the role of the protein environment in tuning the redox potential and reactivity of the flavin cofactor. nsf.govfrontiersin.org These simulations can predict spectroscopic properties, reaction energy barriers, and the structural dynamics of FAD, providing a detailed theoretical framework for interpreting experimental data. osti.govresearchgate.net

Research Applications and Development of Flavin Adenine Dinucleotide Based Tools

Reconstitution Studies with Flavin Analogs for Mechanistic Probing

A powerful technique for elucidating the mechanism of flavoenzymes involves the replacement of the native FAD cofactor with synthetically modified flavin analogs. nih.govmdpi.com This process, known as reconstitution, begins with the removal of the non-covalently bound FAD from the flavoenzyme to produce an inactive apoprotein. mdpi.comwikipedia.org The subsequent introduction of a flavin analog into the active site of the apoprotein allows researchers to systematically investigate the role of the cofactor in catalysis. nih.gov

By altering the substituents on the isoalloxazine ring system, the electronic properties of the flavin can be precisely manipulated. nih.govcreative-enzymes.com For instance, introducing electron-donating or electron-withdrawing groups can change the redox potential of the flavin analog. Studying the catalytic activity of the reconstituted enzyme with a series of these analogs allows for the application of linear free energy relationships (LFERs), which can provide profound mechanistic insights into the transition state structures of the enzymatic reaction. nih.govcreative-enzymes.com

Reconstitution studies are not limited to modifications of the isoalloxazine ring. Truncated versions of FAD, such as flavin mononucleotide (FMN) and riboflavin (B1680620), have been used to probe the role of the adenosine (B11128) monophosphate (AMP) moiety in cofactor binding and catalysis. acs.org In studies with salicylate (B1505791) hydroxylase, it was found that while the enzyme could function with these truncated forms, the remote adenosine phosphoryl groups of FAD play a significant role in flavin dynamics and stabilizing the enzyme-cofactor complex. acs.org Similarly, analogs modified at the ribityl chain or the adenosine moiety have been synthesized and used to study enzymes like E. coli glutathione (B108866) reductase, demonstrating the importance of these peripheral structures in molecular recognition and binding. creative-enzymes.comnih.gov

The general process for these studies is outlined below:

| Step | Description | Purpose | Key References |

|---|---|---|---|

| 1. Preparation of Apo-flavoprotein | The native, non-covalently bound FAD is removed from the holoenzyme. This is often achieved through methods like acid ammonium (B1175870) sulfate (B86663) precipitation or hydrophobic-interaction chromatography. | To create an inactive enzyme scaffold that can accept an artificial flavin analog. | mdpi.comwikipedia.org |

| 2. Synthesis of Flavin Analogs | Artificial flavins are synthesized with specific modifications to the isoalloxazine ring, ribityl chain, or adenosine moiety. | To create probes with altered electronic, steric, or spectral properties. | nih.govcreative-enzymes.combiorxiv.org |

| 3. Reconstitution | The apo-flavoprotein is incubated with an excess of the flavin analog, allowing the analog to bind to the active site. | To generate a functional enzyme containing the modified cofactor. | nih.govmdpi.com |

| 4. Mechanistic Analysis | The reconstituted enzyme's catalytic activity, substrate binding, and spectral properties are characterized and compared to the native enzyme. | To deduce the role of specific cofactor features in the enzymatic mechanism. | nih.govcreative-enzymes.comacs.org |

Rational Design and Synthesis of Flavin Analogs as Mechanistic Probes (e.g., Spectral, Chemical, Photoaffinity)

The rational design and synthesis of FAD analogs have produced a sophisticated toolkit for probing flavoenzyme structure and function. genscript.com These synthetic cofactors are broadly categorized based on their intended application as spectral, chemical, or photoaffinity probes.

Spectral Probes: The intrinsic fluorescence and absorption of the flavin isoalloxazine ring are highly sensitive to the polarity and electrostatic nature of its microenvironment. nih.govlongdom.org This property is exploited in spectral probes, where modifications to the flavin structure can enhance or alter these spectral characteristics. For example, 8-mercapto-flavins exhibit large spectral changes upon interaction with alkylating agents, allowing researchers to probe the accessibility of the C(8) position within the enzyme's active site. acs.org Computational methods are increasingly used to predict how changes in the protein environment will shift the flavin's electronic spectra, guiding the design of both the flavin analog and mutations in the protein to achieve desired spectral properties for use in biosensors. mdpi.comnih.govresearchgate.net

Chemical Probes: These analogs are designed to directly interrogate the chemical mechanism of an enzyme. By systematically altering the electronic properties of the isoalloxazine ring, the redox potential of the flavin can be fine-tuned. creative-enzymes.com This allows for a detailed investigation of reaction kinetics and transition states. creative-enzymes.com For example, a series of flavins with different substituents at the 8-position can be used to construct a Hammett plot, correlating the reaction rate with the electronic character of the substituent, which provides evidence for the nature of charge development in the transition state. nih.gov

Photoaffinity Probes: To identify and map cofactor binding sites or other protein-protein interactions, photoaffinity analogs of FAD are synthesized. jmb.or.kr These molecules contain a photoreactive group, such as an azide (B81097) or a diazirine, which is chemically inert in the dark. mdpi.comjmb.or.krnih.gov The analog first binds reversibly to the flavoenzyme's active site. Upon irradiation with light of a specific wavelength, the photoreactive group is converted into a highly reactive species (e.g., a nitrene or carbene) that forms a stable, covalent bond with nearby amino acid residues. nih.govmdpi.com Subsequent enzymatic digestion and mass spectrometry analysis can then identify the specific sites of covalent attachment, providing a detailed map of the cofactor-binding pocket. mdpi.com Recent work has focused on developing FAD analogs with diazirine groups that can be integrated into flavoenzymes and activated by UV light to create a permanent, covalent link, thereby stabilizing the enzyme for industrial applications. mdpi.com

| Probe Type | Principle of Operation | Example Modification | Information Gained | Key References |

|---|---|---|---|---|

| Spectral | Flavin's absorption/fluorescence is sensitive to its environment. Analogs have altered or enhanced spectral properties. | 8-mercapto-flavin, 4-thioflavin | Active site polarity, solvent accessibility, ionization state of the flavin. | acs.orgnih.govresearchgate.net |

| Chemical | Alters the electronic properties (e.g., redox potential) of the isoalloxazine ring to probe reaction chemistry. | Flavins with electron-withdrawing/donating groups at C(8). | Nature of transition states, mechanistic pathways, role of flavin redox potential in catalysis. | nih.govcreative-enzymes.com |

| Photoaffinity | Contains a light-activated group that forms a covalent bond with the protein upon irradiation. | 8-azido-FAD, diazirine-FAD | Mapping of cofactor binding sites, identification of interacting amino acid residues. | wikipedia.orgnih.govmdpi.com |

Optogenetic Applications Utilizing Flavin Adenine (B156593) Dinucleotide Chromophores

Optogenetics is a powerful technique that uses light to control the activity of cells, typically neurons, with high spatiotemporal precision. researchgate.netfrontiersin.org This is achieved by introducing genes that encode for light-sensitive proteins. researchgate.net Flavoproteins, which use FAD or FMN as their light-absorbing chromophore, have emerged as a versatile class of tools for optogenetics. researchgate.netazolifesciences.com A key advantage is that flavins are ubiquitous cofactors in most organisms, including mammals, meaning an external chromophore does not need to be supplied. azolifesciences.comrsc.org Two major classes of flavin-based optogenetic tools are those based on Blue-Light-Utilizing FAD (BLUF) domains and cryptochromes.

BLUF domains are small (around 100-140 amino acids) photosensory modules found in various bacterial and eukaryotic proteins. wikipedia.orgbioengineer.org They non-covalently bind an FAD chromophore and function as molecular light switches. nih.gov Upon absorption of blue light, the FAD chromophore initiates a unique photochemical reaction that involves a proton-coupled electron transfer from a conserved tyrosine residue. creative-enzymes.comgenscript.com This does not lead to a large structural change in the FAD molecule itself but rather to a subtle rearrangement of the hydrogen-bonding network surrounding the chromophore in the protein's binding pocket. nih.govcreative-enzymes.com

This subtle rearrangement is sufficient to trigger a larger conformational change in the protein structure, which is then propagated to an attached effector domain. creative-enzymes.comgenscript.com This allosteric regulation can be used to control the activity of the effector domain with light. For example, BLUF domains have been fused to enzymes like adenylyl cyclases or phosphodiesterases, allowing for the light-induced control of cyclic nucleotide levels within a cell. wikipedia.orgbioengineer.org They can also be used to control protein-protein interactions or gene expression. bioengineer.org The photocycle of BLUF domains is characterized by a ~10 nm red shift in the FAD absorption spectrum upon illumination, and they typically revert to their dark state on a timescale of seconds to minutes. biorxiv.orgbioengineer.org

Cryptochromes are blue-light photoreceptors that are structurally related to DNA photolyases and also utilize FAD as their primary chromophore. nih.govacs.org They are involved in regulating various biological processes, including circadian rhythms in animals and growth in plants. nih.gov A fascinating and intensely studied proposed function for cryptochromes, particularly in migratory birds, is magnetoreception—the ability to sense the Earth's magnetic field for navigation. acs.orgnih.gov

The leading hypothesis for this biological compass is the radical pair mechanism. acs.orgnih.gov The process is initiated when the FAD chromophore within the cryptochrome (B1237616) absorbs a blue-light photon. nih.gov The photo-excited FAD* then accepts an electron from a chain of conserved tryptophan residues, leading to the formation of a spin-correlated radical pair: [FAD•− TrpH•+]. nih.govnih.gov In this state, the unpaired electrons on the FAD and tryptophan radicals are quantum entangled, existing in a superposition of singlet (antiparallel spins) and triplet (parallel spins) states. acs.org

The interconversion between these singlet and triplet states is influenced by the strength and orientation of an external magnetic field, such as the Earth's geomagnetic field. nih.govacs.org The magnetic field alters the rate of this interconversion, which in turn affects the lifetime of the radical pair and the quantum yield of the downstream signaling products that are formed preferentially from either the singlet or triplet state. nih.govjmb.or.kr This change in chemical product yield is thought to be the basis of the magnetic sense, providing the organism with directional information. nih.gov Direct experimental evidence has shown that the photochemical reactions in purified cryptochrome are indeed sensitive to weak magnetic fields, supporting its role as a magnetoreceptor. nih.gov

Flavin Adenine Dinucleotide in Synthetic Biology and Biocatalysis

The chemical versatility of the FAD cofactor has made flavoenzymes highly attractive targets for applications in synthetic biology and industrial biocatalysis. nih.govacs.org These enzymes catalyze a vast array of chemical transformations, including hydroxylations, epoxidations, Baeyer-Villiger oxidations, halogenations, and reductions, often with exceptional levels of chemo-, regio-, and stereoselectivity. nih.govmdpi.com

In biocatalysis, FAD-dependent enzymes such as monooxygenases and oxidases are particularly valued because they can use inexpensive and environmentally benign molecular oxygen as the stoichiometric oxidant. nih.gov This offers a green alternative to traditional chemical syntheses that often rely on heavy-metal catalysts and harsh reaction conditions. bioengineer.org For example, Baeyer-Villiger monooxygenases (BVMOs) are widely used for the synthesis of chiral esters and lactones, which are valuable intermediates in the pharmaceutical industry. nih.gov Similarly, flavin-dependent halogenases can perform selective halogenation of complex organic molecules under mild aqueous conditions. nih.gov

A significant challenge in using many FAD-dependent enzymes, particularly reductases and monooxygenases, is the need for a stoichiometric supply of a reducing equivalent, typically NADPH or NADH, which is expensive. nih.gov Synthetic biology approaches are being developed to address this. These include creating whole-cell biocatalyst systems where the host organism's metabolism continuously regenerates the required nicotinamide (B372718) cofactor. mdpi.com Other strategies involve cofactor regeneration using electrochemical methods or light-driven systems where a photosensitizer reduces the FAD cofactor directly or indirectly. jmb.or.kr

Enzyme engineering is a key tool in synthetic biology for tailoring flavoenzymes for specific applications. longdom.org By using techniques like directed evolution and rational design, scientists can improve the stability, activity, and substrate specificity of natural flavoenzymes or even create enzymes that catalyze new-to-nature reactions. Furthermore, the synthesis and incorporation of FAD analogs into engineered protein scaffolds represent a frontier in creating novel biocatalysts and biorthogonal chemical tools for probing and controlling cellular processes. acs.orgbiorxiv.orgresearchgate.net

| Application Area | Role of FAD/Flavoenzyme | Examples | Key Advantages | Key References |

|---|---|---|---|---|

| Biocatalysis | Serves as the catalytic cofactor in enzymes that perform selective chemical transformations. | Baeyer-Villiger monooxygenases (BVMOs) for synthesis of chiral lactones; Glucose oxidase in biosensors; Halogenases for selective halogenation. | High selectivity (chemo-, regio-, enantio-), mild reaction conditions, use of O2 as a green oxidant. | nih.govmdpi.com |

| Synthetic Biology | Component of engineered biological circuits and metabolic pathways. Target for enzyme engineering to create novel functions. | Engineering FAD synthetase for in vivo production of FAD analogs; creating artificial metalloenzymes; building light-driven biocatalytic systems. | Creation of novel biocatalysts, sustainable production of chemicals, development of biorthogonal tools for cellular control. | biorxiv.orgnih.gov |

Emerging Research Directions in Flavin Adenine Dinucleotide Biochemistry

Discovery of Novel FAD-Dependent Enzyme Functions

The functional repertoire of FAD-dependent enzymes is expanding, with research revealing their involvement in previously uncharacterized metabolic pathways and catalytic reactions that defy traditional classifications. These discoveries are reshaping our understanding of the biochemical capabilities endowed by the flavin cofactor.

A significant area of discovery is in the catabolism of unusual but naturally abundant compounds. For instance, a heterogeneous group of FAD-dependent oxidoreductases has been identified that plays a crucial role in bacterial phosphonate (B1237965) catabolism. rmit.edu.vnnih.gov These enzymes efficiently oxidize N-methyl 2-aminoethylphosphonate (M₁AEP), a common natural phosphonate that cannot be processed by standard pathways, to generate phosphonoacetaldehyde (B103672) (PAA), thereby expanding the metabolic versatility of organisms that possess them. rmit.edu.vnnih.gov In some cases, these enzymes can also act on 2-aminoethylphosphonate (AEP), creating novel degradation pathways where the key intermediate, PAA, is generated solely through oxidative deamination rather than transamination. nih.gov

Another novel function has been identified in the degradation of C-glycosides, a class of natural compounds for which catabolic pathways were previously unknown. acs.org Researchers have successfully isolated microorganisms from soil that can metabolize these compounds and have identified the initial enzyme, a novel FAD-dependent C-glycoside 3-oxidase (CarA), which catalyzes the first step in C-glycoside breakdown. acs.org This finding provides critical insight into the biogeochemical cycling of these stable compounds in nature. acs.org